Product packaging for Atorvastatin Impurity 16(Cat. No.:)

Atorvastatin Impurity 16

Cat. No.: B12072248
M. Wt: 702.8 g/mol
InChI Key: ZOMUULWAHSGYBO-MLGBADPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atorvastatin Impurity 16 is a characterized impurity of Atorvastatin, a widely prescribed lipid-lowering drug. This high-purity reference standard is essential for analytical research and quality control, supporting method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) and commercial production . Controlling such impurities is a critical and mandatory aspect of pharmaceutical manufacturing to ensure the safety, efficacy, and quality of drug products in accordance with stringent regulatory guidelines . This compound serves as a critical benchmark in stability-indicating chromatographic methods, helping researchers monitor and control the quality of Atorvastatin drug substances and products . The chemical identity is reported as 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid, with a molecular formula of C 36 H 39 FN 2 O 5 and a molecular weight of 598.7 g/mol . Please note that there are conflicting data in the public domain regarding this impurity, including alternative CAS numbers and molecular formulas. The information provided here is based on the most frequently cited sources from chemical suppliers. Researchers are advised to verify the specifications against their internal requirements and relevant pharmacopeia. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H47FN2O8 B12072248 Atorvastatin Impurity 16

Properties

Molecular Formula

C40H47FN2O8

Molecular Weight

702.8 g/mol

IUPAC Name

(3R,5R)-14-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5,10,12-tetrahydroxy-8-oxotetradecanoic acid

InChI

InChI=1S/C40H47FN2O8/c1-25(2)38-37(40(51)42-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)43(38)20-19-32(46)23-33(47)21-30(44)17-18-31(45)22-34(48)24-35(49)50/h3-16,25,31-34,45-48H,17-24H2,1-2H3,(H,42,51)(H,49,50)/t31-,32?,33?,34-/m1/s1

InChI Key

ZOMUULWAHSGYBO-MLGBADPJSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CC[C@H](C[C@H](CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)CCC(CC(CC(=O)O)O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Elucidation of Atorvastatin Impurity 16 Formation Pathways

Impurity Generation During Atorvastatin (B1662188) Synthesis Processes.

The synthesis of Atorvastatin is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. These can arise from starting materials, intermediates, by-products of the main reaction, or subsequent side reactions.

By-products from Pyrrole (B145914) Ring Construction (Paal-Knorr Synthesis).

The core structure of Atorvastatin features a substituted pyrrole ring, which is commonly constructed via the Paal-Knorr synthesis. nih.govbiomolther.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rasayanjournal.co.ingoogle.com While generally efficient, this step can be a source of impurities. nih.gov The Paal-Knorr condensation is a rate-limiting step in some synthetic routes, and incomplete reactions or side reactions during this stage can lead to the generation of various impurities. google.com

The formation of Atorvastatin Impurity 16 is linked to the intermediates used in the Paal-Knorr synthesis. Specifically, it can arise from side reactions involving the amine and diketone precursors. rasayanjournal.co.inresearchgate.net

Formation from Intermediates and Side Reactions.

This compound, chemically known as 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid, can be formed through various side reactions during the synthesis of Atorvastatin. simsonpharma.com One potential pathway involves the incomplete removal of protecting groups or the rearrangement of intermediates. For instance, under certain conditions, an acetonide ester precursor to Atorvastatin can undergo partial hydrolysis or rearrangement, leading to the formation of Impurity 16.

Side reactions are often influenced by the presence of residual solvents or catalysts. For example, incomplete removal of methanol (B129727) during distillation steps can lead to esterification or transesterification reactions, resulting in the acetic acid derivative characteristic of Impurity 16.

Influence of Reaction Conditions on Impurity Profile.

The profile of impurities in the final Atorvastatin product is highly dependent on the specific reaction conditions employed throughout the synthesis. nih.gov Factors such as temperature, reaction time, pH, and the choice of solvents and catalysts can significantly impact the formation of this compound and other related substances. nih.gov

For example, prolonged heating during certain steps can promote the formation of degradation products and by-products. The use of specific catalysts, such as pivalic acid, is common in the synthesis, and while effective, can also contribute to the impurity profile if not carefully controlled. researchgate.net The table below summarizes key reaction parameters and their potential impact on the formation of impurities like this compound.

Table 1: Influence of Reaction Conditions on Impurity Formation

Parameter Condition Potential Impact on Impurity Formation
Temperature Prolonged heating at 75°C Can lead to partial hydrolysis or rearrangement of intermediates, yielding Impurity 16.
Catalyst Pivalic acid Used to catalyze the Paal-Knorr condensation, but can be involved in side reactions if not controlled. researchgate.net
Solvent Residual methanol (>2.6% w/v) Can catalyze esterification or transesterification, leading to the formation of the acetic acid derivative of Impurity 16.
Reaction Time Extended reflux May lead to the formation of amide impurities. researchgate.net

Degradation Pathways Leading to Atorvastatin Impurities.

Atorvastatin, like many complex organic molecules, can degrade under various stress conditions, leading to the formation of impurities. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Hydrolytic Degradation Mechanisms.

Hydrolysis is a common degradation pathway for ester-containing compounds like Atorvastatin. The presence of water, especially in combination with acidic or basic conditions, can lead to the cleavage of ester bonds.

Atorvastatin is known to be susceptible to degradation under acidic conditions. nih.gov Acid-catalyzed hydrolysis can lead to the formation of various degradation products. nih.govresearchgate.net Forced degradation studies have shown that significant degradation of Atorvastatin occurs in the presence of acid. nih.govinnovareacademics.in While specific studies detailing the direct formation of this compound through acid-catalyzed hydrolysis of the final Atorvastatin molecule are not prevalent, the acidic conditions used during workup steps in the synthesis can promote its formation from intermediates. For example, acidic workup conditions during the lactonization step can promote side reactions leading to Impurity 16.

Base-Catalyzed Hydrolysis

Forced degradation studies of Atorvastatin have yielded varied results regarding its stability under basic conditions. Some studies report that Atorvastatin is relatively stable when subjected to base hydrolysis, with no significant degradation observed. nih.govmdpi.com Other investigations note that while degradation occurs, the specific products are not identified or are listed as unspecified compounds. mjcce.org.mkresearchgate.net For instance, one study observed the formation of unspecified impurities at relative retention times (RRT) of 0.88 and 0.89 following treatment with 1 M sodium hydroxide. mjcce.org.mk Another study determined that the degradation of Atorvastatin in a basic medium follows zero-order kinetics but did not characterize the resulting impurities. researchgate.net Crucially, no peer-reviewed scientific source links base-catalyzed hydrolysis directly to the formation of this compound.

Oxidative Degradation Pathways

The oxidative degradation of Atorvastatin has been thoroughly investigated, leading to the identification of several degradation products. However, this compound is not among them. Stress testing with agents like hydrogen peroxide is known to degrade Atorvastatin, primarily affecting the pyrrole ring to form endoperoxides, hydroperoxides, hydroxides, or ketones. ijpsdronline.comlcms.cz

Studies have identified various oxidative degradants, often designated by letters or as unknown compounds in chromatographic analyses. For example, oxidative stress has been shown to form impurities L and D, along with other unidentified products. nih.gov Other research has focused on the formation of potentially genotoxic impurities containing epoxide and hydroperoxide functional groups, which are different from the known structure of Impurity 16. lcms.czgoogle.com While oxidation is a major degradation pathway for Atorvastatin, the current body of scientific literature does not provide a pathway for the formation of Impurity 16 through this mechanism. ijsrst.com

Table 1: Summary of General Atorvastatin Degradation Findings

Stress Condition Observed Degradation Products (General) Stability of Atorvastatin Reference
Acid Hydrolysis Impurities H & J, Unknown Impurity A1, Lactones Significant Degradation nih.govbeilstein-journals.org
Base Hydrolysis Unspecified Impurities (RRT 0.88, 0.89) Relatively Stable / Minor Degradation nih.govmjcce.org.mkresearchgate.net
Oxidation Impurities L & D, Unknown Impurities O1 & O2, Epoxides Significant Degradation nih.govijpsdronline.comlcms.cz
Photolysis Impurities J, L, & D, Epoxide Impurities Degradation Observed nih.govresearchgate.net
Thermal Impurities H & J, Impurity D Generally Stable / Minor Degradation nih.govmjcce.org.mksemanticscholar.org

This table summarizes general findings on Atorvastatin degradation. "Impurity 16" has not been identified as a product under these specific, publicly documented conditions.

Photolytic Degradation Processes

Exposure of Atorvastatin to light, particularly UV light, is a known cause of degradation. ijsrst.com These photolytic processes have been reported to produce impurities such as J, L, and D. nih.gov More specific research into photodegradation has identified the formation of epoxide impurities, which are structurally distinct from Impurity 16. google.comresearchgate.net There is currently no scientific evidence available that details a photolytic pathway for the formation of this compound.

Thermal Degradation Characteristics

Atorvastatin generally exhibits good stability under thermal stress. semanticscholar.org Some forced degradation studies have shown that at high temperatures, minor degradation occurs, leading to the formation of known impurities such as H and J, and Atorvastatin Lactone (Impurity D). nih.govmjcce.org.mk However, across the available studies on thermal degradation, there is no mention of this compound being formed.

Advanced Spectroscopic and Chromatographic Characterization of Atorvastatin Impurity 16

Strategies for Isolation and Enrichment of Atorvastatin (B1662188) Impurity 16

The isolation and enrichment of process-related impurities and degradation products are critical steps in ensuring the quality and safety of active pharmaceutical ingredients (APIs) like Atorvastatin. For trace-level impurities such as Atorvastatin Impurity 16, specific strategies are employed to obtain sufficient quantities for comprehensive structural characterization. These strategies often involve a combination of advanced chromatographic techniques and controlled degradation experiments.

Preparative Liquid Chromatography Techniques

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a cornerstone technique for the isolation and purification of impurities from complex pharmaceutical matrices. ijpsdronline.com Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to handle larger sample volumes and collect fractions of the purified compound. shimadzu.com The primary goal is to achieve high recovery and purity of the target impurity. ijpsdronline.com

The process typically involves scaling up an analytical HPLC method. A reversed-phase column with a larger diameter and particle size is often employed to accommodate the higher sample load. ijpsdronline.com For the isolation of Atorvastatin impurities, a common approach utilizes an ODS-C18 column with a gradient elution system. ijpsdronline.com The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724). ijpsdronline.com Detection is commonly performed using a Photodiode Array (PDA) detector, which allows for the monitoring of the elution profile at specific wavelengths. ijpsdronline.com Once the impurity peak is identified and separated, the corresponding fraction is collected for subsequent analysis. shimadzu.com

Table 1: Example Preparative HPLC Parameters for Atorvastatin Impurity Isolation
ParameterConditionReference
InstrumentationShimadzu LC10 Purification System ijpsdronline.com
ColumnODS-C18, 250 mm × 21.2 mm, 10 µm ijpsdronline.com
Mobile Phase A20 mM Ammonium Acetate Buffer ijpsdronline.com
Mobile Phase BAcetonitrile ijpsdronline.com
Flow Rate5 mL/min ijpsdronline.com
DetectionPDA at 244 nm ijpsdronline.com

Targeted Degradation for Impurity Enrichment

When an impurity is present at very low concentrations in the API, obtaining a sufficient amount for isolation and characterization can be challenging. Targeted degradation, also known as forced degradation, is a strategy used to intentionally degrade the parent drug under controlled stress conditions to increase the yield of specific impurities. ijpsdronline.comijpsdronline.com This enrichment process simplifies the subsequent isolation by preparative HPLC. ijpsdronline.com

Atorvastatin has been shown to degrade under various conditions, including acidic, basic, and oxidative stress. shimadzu.comnih.govbeilstein-journals.org To enrich a particular impurity, the degradation conditions are optimized to maximize its formation while minimizing the generation of other degradation products. nih.gov For instance, some oxidative degradation impurities of Atorvastatin can be enriched through treatment with an oxidizing agent. ijpsdronline.comijpsdronline.com The resulting mixture, now concentrated with the impurity of interest, is then subjected to preparative chromatography for isolation. ijpsdronline.com

Structural Elucidation Methodologies for this compound

Once this compound is isolated and purified, its chemical structure must be unequivocally determined. This is accomplished using a suite of advanced spectroscopic techniques, with mass spectrometry playing a pivotal role.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the structural characterization of pharmaceutical impurities. scirp.orgscirp.org It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the impurity and its fragments. scirp.org When coupled with tandem mass spectrometry (MS/MS or MSn), detailed structural information can be obtained by analyzing the fragmentation patterns of the molecule. tandfonline.comemrespublisher.com This technique involves selecting the molecular ion of the impurity, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. scirp.orgscirp.org

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of pharmaceutical compounds, including Atorvastatin and its impurities. mdpi.comresearchgate.net It is compatible with liquid chromatography and can be operated in either positive or negative ion mode. mdpi.comnih.gov

Positive Ion Mode: In positive ESI mode, analytes typically form protonated molecules, denoted as [M+H]⁺. scirp.org This mode is effective for compounds with basic functional groups that can readily accept a proton. The analysis of Atorvastatin and its related substances in positive mode often reveals diagnostic fragment ions that are useful for identification. tandfonline.comresearchgate.net

Negative Ion Mode: In negative ESI mode, deprotonated molecules, [M-H]⁻, are formed. scirp.org This mode is suitable for acidic compounds, such as those containing carboxylic acid groups like Atorvastatin. scirp.orgnih.gov Operating in negative ion mode can enhance selectivity and sensitivity for certain analytes. nih.gov The choice between positive and negative mode depends on the chemical nature of the impurity and the desired analytical outcome. mdpi.com

The fragmentation pattern generated in an MS/MS experiment serves as a molecular fingerprint that is crucial for structural confirmation. nih.gov By analyzing the mass-to-charge (m/z) ratios of the fragment ions and the neutral losses from the precursor ion, chemists can piece together the structure of the impurity. scirp.org

For an Atorvastatin-related impurity, the fragmentation pathway often involves characteristic cleavages of the side chains and the core pyrrole (B145914) ring structure. scirp.orgscirp.org For example, the fragmentation of the protonated Atorvastatin molecule ([M+H]⁺ at m/z 559.2) yields key product ions that can be used as references for identifying structural modifications in its impurities. scirp.org The mass error between the theoretical and measured values for each fragment, often in the low parts-per-million (ppm) range, provides strong support for the proposed elemental compositions. scirp.org

Table 2: Illustrative Fragmentation Data for Atorvastatin ([M+H]⁺) in Positive ESI Mode
Precursor Ion (m/z)Major Fragment Ion (m/z)Proposed Neutral Loss / Fragment StructureReference
559.2541.2Loss of H₂O (water) scirp.org
559.2466.2Cleavage related to the dihydroxyheptanoic acid side chain researchgate.net
559.2440.2Loss of the phenyl and carboxamide groups scirp.orgresearchgate.net
559.2278.1Fragment corresponding to a portion of the core structure scirp.orgnih.gov

By comparing the MS/MS spectrum of an unknown impurity like Impurity 16 to that of the parent Atorvastatin molecule, analysts can identify mass shifts that indicate specific structural changes, such as oxidation, hydrolysis, or cyclization, thereby confirming the impurity's structure. ijpsdronline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. By mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C, NMR provides detailed information on the molecular skeleton, connectivity, and stereochemistry.

One-dimensional (1D) NMR experiments are fundamental to structural analysis. The ¹H NMR spectrum provides information on the number, type, and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides key signals that confirm the presence of its distinct structural motifs. Analysis of the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) at 400 MHz, allows for the assignment of protons to specific parts of the molecule, from the aromatic rings to the dioxane and isopropyl moieties.

Interactive Table: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
7.24–7.12 Multiplet (m) 10H Aromatic protons
4.81 Singlet (s) 1H Dioxane-H
3.92 Doublet (d) 2H CH₂CO₂H
2.98 Heptet (hept) 1H Isopropyl-CH
1.41 Singlet (s) 6H Dioxane-CH₃

Source: Data adapted from publicly available analytical information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While specific, publicly available ¹³C NMR data for this compound is limited, the expected spectrum would provide conclusive evidence for its carbon framework. A proton-decoupled ¹³C NMR spectrum would display a distinct signal for each unique carbon atom. Based on the known structure, the spectrum is predicted to show signals in several characteristic regions:

170-180 ppm: Signals corresponding to the carbonyl carbons of the carboxylic acid and the phenylcarbamoyl (amide) groups.

110-150 ppm: A complex set of signals for the numerous aromatic carbons in the fluorophenyl, phenyl, and phenylcarbamoyl rings, as well as the carbons of the central pyrrole ring.

90-100 ppm: A signal for the quaternary carbon of the dioxane ring (C(CH₃)₂).

10-70 ppm: A variety of signals corresponding to the aliphatic carbons, including those in the dioxane ring, the ethyl linker, the isopropyl group, and the acetic acid side chain.

This direct observation of the carbon skeleton is indispensable for confirming the molecular structure and ruling out isomeric possibilities.

To definitively assign the signals from 1D NMR and confirm the precise connectivity of atoms, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals based on scalar (J) coupling or spatial proximity, providing a detailed molecular map. For a complex structure like this compound, key 2D NMR experiments would include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the ethyl side chain and the isopropyl group, and to confirm relationships between protons on the dioxane ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a crucial step in assigning the ¹³C NMR spectrum and confirming which protons are bonded to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This powerful technique is essential for establishing the connectivity between different structural fragments, such as linking the ethyl side chain to the pyrrole ring and the dioxane acetic acid moiety, and confirming the positions of substituents on the aromatic rings.

Together, these 2D NMR techniques provide an unambiguous and detailed picture of the molecular structure, leaving no doubt as to the identity of the impurity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations (stretching, bending) of molecular bonds at specific frequencies. While a specific experimental IR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its known functional groups.

Interactive Table: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500 (broad) O-H Stretch Carboxylic Acid
~3300 N-H Stretch Amide
3100-3000 C-H Stretch Aromatic
2980-2850 C-H Stretch Aliphatic (CH, CH₂, CH₃)
~1710 C=O Stretch Carboxylic Acid
~1670 C=O Stretch Amide (Amide I band)
1600, 1450 C=C Stretch Aromatic Ring
~1250 C-F Stretch Fluoroaromatic
1200-1000 C-O Stretch Dioxane, Carboxylic Acid

Note: These are predicted values based on standard functional group absorption ranges.

The presence of these bands in an experimental spectrum would provide strong confirmatory evidence for the key structural components of the impurity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds containing chromophores (light-absorbing groups), such as aromatic rings and conjugated systems. The parent drug, Atorvastatin, exhibits a characteristic maximum absorbance (λmax) in the range of 244-247 nm in methanol (B129727). ekb.eg

This compound shares the same core chromophoric system as the parent drug: the highly substituted 1H-pyrrole ring connected to fluorophenyl and phenyl groups. Therefore, it is expected to exhibit a very similar UV-Vis spectrum with a λmax in approximately the same region. This analysis is valuable during chromatographic method development (e.g., HPLC-UV) to detect and quantify the impurity, confirming that it retains the core light-absorbing structure of the parent molecule. lcms.cz

Comprehensive Structure Elucidation Reports (SER)

A Structure Elucidation Report (SER) is a formal document that synthesizes all available analytical data to provide a definitive and scientifically sound confirmation of a chemical structure. dsinpharmatics.com For a pharmaceutical impurity, the SER is a critical component of regulatory submissions, demonstrating that the identity of the impurity is known and well-characterized. nih.gov

A comprehensive SER for this compound would integrate the findings from all the aforementioned spectroscopic techniques. It would typically include:

Summary of Identification: A clear statement of the proposed structure, including its chemical name, CAS number, molecular formula, and molecular weight.

Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) data to confirm the elemental composition and tandem MS (MS/MS) data to show fragmentation patterns consistent with the proposed structure.

IR and UV-Vis Data: The IR spectrum with key absorption bands assigned to their respective functional groups, and the UV-Vis spectrum confirming the presence of the expected chromophore.

This integrated approach ensures that the structure is not merely suggested but is proven with a high degree of scientific certainty, satisfying the stringent requirements for pharmaceutical quality control.

Quantitative Analysis and Method Development for Atorvastatin Impurity 16

Development of Stability-Indicating Chromatographic Methods

Stability-indicating methods are essential for the reliable determination of drug substance purity and the monitoring of impurity formation over time or under stress conditions. For Atorvastatin (B1662188) and its impurities, including Impurity 16, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the predominant analytical techniques. innovareacademics.in The development of these methods is geared towards achieving specificity, allowing for the separation of the main component from all potential impurities and degradation products. researchgate.net

Forced degradation studies are integral to the development of stability-indicating methods, helping to identify potential degradation products and validate the method's ability to separate them from the API. innovareacademics.in Studies have shown that Atorvastatin Impurity 16 is a degradation product that can form under acidic or photolytic conditions. Its formation is linked to epoxy-pyrrolooxazin tricyclic pathways.

The optimization of HPLC methods for the analysis of Atorvastatin and its impurities involves a systematic approach to selecting the appropriate stationary phase, mobile phase composition, and detection parameters to achieve the desired separation.

The choice of stationary phase is critical for achieving the necessary selectivity to resolve Atorvastatin from its numerous impurities. Due to the largely non-polar nature of Atorvastatin and its impurities, reversed-phase chromatography is the standard approach.

Commonly employed stationary phases include:

C18 (Octadecylsilyl): This is the most widely used stationary phase for Atorvastatin impurity analysis, offering good retention and resolution for a broad range of related substances.

C8 (Octylsilyl): C8 columns are also utilized and are prescribed by the European Pharmacopoeia for the analysis of some Atorvastatin impurities. They offer slightly less retention than C18 columns, which can be advantageous for optimizing run times.

Phenyl-Hexyl: In some instances, a Phenyl-Hexyl column has been found to be optimal for improving the separation between Atorvastatin and co-eluting impurities.

Cyano (CN): Cyano columns offer a different selectivity compared to alkyl phases and can be effective in resolving critical impurity pairs. A diisopropyl-cyanopropylsilane stationary phase has been successfully used to separate specified and unspecified impurities in Atorvastatin tablets.

For this compound, its higher hydrophobicity compared to other pharmacopeial impurities suggests that a C18 column is a suitable choice for its retention and separation.

Stationary PhaseTypical Use in Atorvastatin AnalysisRelevance for Impurity 16
C18 (Octadecylsilyl)Most common choice, provides good retention and resolution of various impurities.Highly suitable due to the higher hydrophobicity of Impurity 16.
C8 (Octylsilyl)Used in pharmacopeial methods, offers slightly lower retention than C18.Could be used, but C18 might provide better retention for late-eluting Impurity 16.
Phenyl-HexylOffers alternative selectivity, useful for resolving specific co-eluting peaks.May offer unique selectivity for separating Impurity 16 from other components.
Cyano (CN)Provides different selectivity compared to alkyl phases, good for polar compounds.Can be beneficial in a comprehensive method to resolve a wide range of impurities.

The mobile phase composition is a key factor in controlling the retention and elution of Atorvastatin and its impurities. A typical mobile phase for reversed-phase HPLC consists of an aqueous component (often a buffer) and an organic modifier.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Tetrahydrofuran (THF) has also been employed in some methods, though its use is sometimes avoided due to toxicity and instability.

Aqueous Buffers: Buffers are used to control the pH of the mobile phase, which is crucial as the ionization of Atorvastatin (pKa ≈ 4.6) and its impurities can significantly impact their retention behavior. Commonly used buffers include phosphate, acetate, and formate (B1220265) buffers, with the pH often adjusted to be in the acidic range (e.g., pH 3.0 to 4.0).

Due to the complexity of the impurity profile of Atorvastatin, with impurities exhibiting a wide range of polarities, a gradient elution strategy is almost always necessary. This involves changing the proportion of the organic modifier in the mobile phase during the chromatographic run. A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities, such as this compound, within a reasonable timeframe while maintaining good peak shape and resolution. For example, a gradient program might start with a lower concentration of acetonitrile and gradually increase it to elute the more hydrophobic components.

Mobile Phase ComponentTypical Composition and ConditionsRationale
Aqueous Phase (Buffer)Phosphate, acetate, or formate buffers. pH is often acidic (e.g., pH 3.0-4.0).Controls the ionization state of the analytes, influencing retention and peak shape.
Organic ModifierAcetonitrile or Methanol. Tetrahydrofuran is also used in some methods.Adjusts the overall elution strength of the mobile phase.
Elution ModeGradient elution is standard.Necessary to resolve a complex mixture of impurities with varying polarities, including the late-eluting Impurity 16.

UV detection is the most common mode of detection for the analysis of Atorvastatin and its impurities. The selection of an appropriate detection wavelength is important for achieving good sensitivity for all components. The UV spectra of Atorvastatin and its impurities are generally similar. Wavelengths around 244-247 nm are frequently employed as they provide a good response for both the API and its related substances. innovareacademics.in In some methods, other wavelengths such as 254 nm have also been utilized. The choice of wavelength is often a compromise to ensure that all impurities, including this compound, can be detected and quantified with adequate sensitivity.

A significant challenge in the chromatographic analysis of Atorvastatin is ensuring the resolution of all impurities from the main Atorvastatin peak and from each other. This compound is noted for its higher hydrophobicity, which causes it to elute later than many other impurities. While this property can aid in its separation from earlier eluting components, it also increases the likelihood of co-elution with other non-polar matrix components or degradation products.

Achieving adequate resolution (typically a resolution factor of >1.5) requires careful optimization of the stationary phase, mobile phase composition, and gradient profile. The use of advanced detection techniques, such as mass spectrometry (MS), can be crucial for confirming the identity of peaks and ensuring that Impurity 16 is not co-eluting with other substances, which is particularly important for its accurate quantification.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster and more efficient separations compared to traditional HPLC. UPLC methods have been developed for the analysis of Atorvastatin and its impurities, offering several advantages:

Shorter Run Times: The high efficiency of UPLC columns allows for significantly reduced analysis times.

Improved Resolution: The smaller particle sizes lead to sharper peaks and better resolution between closely eluting components.

Lower Solvent Consumption: Faster analyses and lower flow rates result in reduced solvent usage, making it a more environmentally friendly and cost-effective technique.

For the analysis of this compound, UPLC-MS/MS methods have been mentioned, highlighting the need for advanced analytical techniques for its quantification. The enhanced resolution of UPLC is beneficial in separating Impurity 16 from other components in the complex sample matrix.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) are powerful separation techniques that can be applied to the analysis of atorvastatin and its impurities. While specific studies focusing exclusively on this compound using these methods are not extensively detailed in the public domain, the principles of these techniques and their application to the broader analysis of atorvastatin-related compounds provide a strong indication of their suitability.

CE separates ions based on their electrophoretic mobility in an electric field. This technique is particularly useful for charged species. researchgate.net For impurity profiling, MEKC is often considered the more appropriate electrophoretic technique because it allows for the differentiation of both neutral and charged compounds through their interaction with micelles during the separation process. emrespublisher.com

A notable study by Nigović et al. developed and validated a simple MEKC method for the simultaneous quantification of atorvastatin and several of its related substances, including desfluoro-atorvastatin, diastereomer-atorvastatin, atorvastatin methyl ester, and atorvastatin lactone. researchgate.netemrespublisher.comresearchgate.net This method utilized a 10 mM borate (B1201080) buffer at pH 9.5 with 50 mM sodium dodecyl sulphate (SDS) and 20% (v/v) methanol. researchgate.netemrespublisher.com The inclusion of methanol was critical for achieving effective resolution between the charged substances adjacent to the main atorvastatin peak and the neutral drug-related substances. researchgate.net

Although this compound was not explicitly listed among the impurities in this particular study, the success of the MEKC method in separating a range of atorvastatin-related compounds with varying properties suggests its high potential for the analysis of Impurity 16 as well. The separation in MEKC is based on the differential partitioning of analytes between the pseudo-stationary micellar phase and the surrounding aqueous buffer. This allows for the separation of compounds with different hydrophobicities. Given that this compound is a distinct chemical entity, it would exhibit a unique partitioning behavior, enabling its separation and subsequent quantification.

Further development and validation of a CE or MEKC method specifically for this compound would involve optimizing parameters such as buffer pH and concentration, surfactant type and concentration (for MEKC), applied voltage, and capillary temperature to achieve the desired separation from atorvastatin and other potential impurities.

Method Validation for this compound Quantification

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, a validated method ensures reliable and accurate results, which is essential for pharmaceutical quality control. The validation process typically follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com

Selectivity and Specificity

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the active pharmaceutical ingredient (API). mjcce.org.mkmjcce.org.mk

In the context of this compound, a selective method would demonstrate that the signal measured for Impurity 16 is not affected by the presence of atorvastatin or other related substances. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govnih.gov The analytical method must be able to separate the peak of Impurity 16 from any newly formed peaks. mjcce.org.mknih.gov

For example, a study on atorvastatin and its impurities might show that under acidic hydrolysis, new degradation products are formed, but the method can still resolve and accurately quantify Impurity 16. nih.gov The use of a photodiode array (PDA) detector can further establish peak purity, confirming that the chromatographic peak for Impurity 16 is spectrally homogeneous and not co-eluted with other substances. mjcce.org.mk Mass detection is also a powerful tool to ensure the accurate quantification of impurities and manage potential co-elutions. waters.comwaters.com

Linearity and Range

Linearity demonstrates that the response of an analytical method is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. mdpi.com

For the quantification of this compound, linearity would be established by preparing a series of standard solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically greater than 0.99, indicates a strong linear relationship. mdpi.comoatext.com

Studies on atorvastatin impurities often demonstrate linearity over a range from the limit of quantification (LOQ) up to a certain percentage of the API concentration, for instance, from 0.05% to 0.3% of the working concentration of atorvastatin. mdpi.com

Table 1: Illustrative Linearity Data for an Atorvastatin Impurity

ParameterValue
Linearity Range0.05 - 0.3% of working concentration
Correlation Coefficient (R²)> 0.998
Regression Equationy = mx + c

This table is for illustrative purposes and based on typical validation data for atorvastatin impurities. mdpi.comwaters.comwaters.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.commjcce.org.mk

These limits are crucial for impurity analysis as they define the sensitivity of the method. The LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ. mjcce.org.mknih.govscispace.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. mdpi.com

For atorvastatin impurities, the LOQ is particularly important as it must be low enough to quantify impurities at or below the reporting threshold set by regulatory guidelines. For instance, a developed HPLC method might have an LOD of 0.05 µg/mL and an LOQ that is significantly lower than the typical reporting threshold for impurities. mdpi.com

Table 2: Example LOD and LOQ Values for an Atorvastatin Impurity

ParameterMethodTypical Value
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)0.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio (10:1)0.15 µg/mL

This table is for illustrative purposes and based on typical validation data for atorvastatin impurities. mdpi.comoatext.com

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the method is calculated. mjcce.org.mkwjpsronline.com

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment. wjpsronline.com

Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or different equipment. nih.gov

For this compound, accuracy would be determined by spiking a sample with a known amount of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and measuring the recovery. oatext.comwjpsronline.com High recovery rates, typically between 98% and 102%, indicate good accuracy.

Precision is assessed by performing multiple analyses of a sample containing Impurity 16 and calculating the relative standard deviation (RSD) of the results. Low RSD values, generally less than 2%, demonstrate good precision. nih.govwjpsronline.com

Table 3: Illustrative Accuracy and Precision Data for an Atorvastatin Impurity

ParameterLevelAcceptance Criteria
Accuracy 80%, 100%, 120%Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) n=6%RSD ≤ 2.0%
Precision (Intermediate) n=6%RSD ≤ 2.0%

This table is for illustrative purposes and based on typical validation data for atorvastatin impurities. nih.govoatext.comwjpsronline.com

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. mjcce.org.mknih.gov

To assess the robustness of a method for quantifying this compound, key parameters of the analytical procedure are intentionally varied. For an HPLC method, these parameters could include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min). nih.gov

Column temperature (e.g., ± 5 °C). mjcce.org.mk

pH of the mobile phase buffer (e.g., ± 0.2 units). mjcce.org.mk

Composition of the mobile phase (e.g., ± 2% variation in organic solvent). walshmedicalmedia.com

The effect of these changes on the analytical results, such as peak resolution, retention time, and quantification of Impurity 16, is then evaluated. The method is considered robust if the results remain within acceptable limits despite these small variations, ensuring its transferability and reliability in different laboratory environments. mjcce.org.mknih.gov

Reference Standards and Traceability for this compound

The accurate quantification and control of impurities are critical aspects of pharmaceutical quality control. For Atorvastatin, a widely manufactured synthetic drug, a robust impurity management strategy is essential. google.com This necessitates the use of well-characterized reference standards for each potential impurity. This compound, identified chemically as 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid, serves as a crucial reference marker in the analytical procedures for Atorvastatin. cleanchemlab.comchemicea.comvsquarelifescience.com

Reference standards for Atorvastatin impurities are essential for a variety of applications in the pharmaceutical industry, including method development and validation, quality control (QC) testing, and stability studies. synzeal.comvenkatasailifesciences.com They are used in the filing of regulatory documents such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) to demonstrate control over the impurity profile of the active pharmaceutical ingredient (API) and finished drug product. vsquarelifescience.comsynzeal.comsynzeal.com

The establishment of a reference standard for this compound involves its synthesis, isolation, and comprehensive characterization to confirm its identity and purity. This characterization is documented in a Certificate of Analysis (CoA), which accompanies the reference standard. cleanchemlab.comsimsonpharma.comsimsonpharma.com The CoA provides users with the necessary data to utilize the standard accurately in their analytical methods.

A typical Certificate of Analysis for an this compound reference standard includes key identifying information and results from analytical characterization tests.

Table 1: Identification and Chemical Properties of this compound Reference Standard This is an interactive table. Click on the headers to sort.

Parameter Information Source(s)
Chemical Name 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid cleanchemlab.comsimsonpharma.comchemicea.com
CAS Number 363599-73-9 cleanchemlab.comsynzeal.comsimsonpharma.comchemicea.com
Molecular Formula C₃₆H₃₉FN₂O₅ synzeal.comsimsonpharma.comchemicea.com

| Molecular Weight | 598.72 g/mol | chemicea.com |

Table 2: Example Analytical Data from a Certificate of Analysis for this compound This is an interactive table. Data is representative of a typical CoA.

Test Specification / Method Representative Result Source(s)
Description Visual Inspection Solid chemicea.com
Solubility --- Soluble in Methanol/DMSO chemicea.com
Identity (Structure) ¹H NMR Conforms to structure chemicea.com
Identity (Mass) LC-MS Conforms to structure chemicea.com

| Purity | HPLC | >95% | chemicea.com |

Traceability is a fundamental concept for reference standards, ensuring that measurements are linked to a national or international standard, such as those provided by the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.compharmaceutical-networking.com For non-pharmacopeial impurities like this compound, which may not have a primary monograph, commercial suppliers often provide "secondary" reference standards. pharmaceutical-networking.com Regulatory bodies require that these secondary standards are demonstrably traceable to primary pharmacopeial standards, typically through rigorous comparative laboratory characterization. pharmaceutical-networking.com Many suppliers offer to provide this traceability data upon request, ensuring the standard is suitable for regulatory submissions. synzeal.comsynzeal.comaquigenbio.com This documented traceability provides evidence of an organization's commitment to quality assurance and control during the manufacturing process. pharmaceutical-networking.com

Impurity Profiling and Process Control Strategies for Atorvastatin

Identification of Related Substances and Degradation Products in Atorvastatin (B1662188) Formulations

Atorvastatin Impurity 16 is a compound that can be present in atorvastatin drug substances and products as either a process-related impurity or a degradation product. Its chemical name is 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid, and it is identified by the CAS Number 363599-73-9. cleanchemlab.comchemicea.comsimsonpharma.com

The identification and quantification of this compound, along with other related substances, are critical for ensuring the quality, safety, and efficacy of atorvastatin formulations. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common. Reversed-phase HPLC methods, often coupled with UV detection, are developed to separate atorvastatin from its impurities. scilit.comijpsdronline.com For instance, a gradient reversed-phase HPLC method can be used to detect and quantify degradation impurities in the range of 0.05% to 0.2% relative to the atorvastatin concentration. ijpsdronline.com

The structural confirmation of impurities like Impurity 16 often relies on more advanced analytical techniques. Tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are used for definitive structural elucidation. ijpsdronline.com In mass spectrometry, this compound can be identified by its specific mass-to-charge ratio (m/z) and characteristic fragmentation patterns, which distinguish it from the active pharmaceutical ingredient (API) and other impurities.

Studies have shown that this compound can be formed under specific stress conditions. It has been identified as a degradation product that can arise under acidic or photolytic conditions. Forced degradation studies, where the drug substance is exposed to stress such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products like Impurity 16 and demonstrating the stability-indicating capability of the analytical methods used. scilit.comnih.gov

Impurity Thresholds and Qualification Requirements (ICH Guidelines, Pharmacopoeial Standards)

The control of impurities in pharmaceutical products is governed by a stringent regulatory framework established by international bodies and pharmacopoeias. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides key guidelines, such as ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), which set thresholds for reporting, identification, and qualification of impurities.

The qualification threshold is a critical limit; an impurity present above this level must be qualified, meaning data must be gathered to establish its biological safety. For drug products with a maximum daily dose of less than 2 grams, the ICH qualification threshold for an individual unspecified impurity is typically 0.15% or a total daily intake of 1.0 mg, whichever is lower. researchgate.net

Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish specific acceptance criteria for named and unnamed impurities in their monographs for atorvastatin. researchgate.netmdpi.com For example, the European Pharmacopoeia monograph for atorvastatin specifies limits for several named impurities, such as 0.3% for Impurity A and 0.15% for Impurity C, while setting a general limit of 0.1% for other unspecified impurities. researchgate.net While this compound may not be individually named in all pharmacopoeial monographs, it would be controlled under the limits for unspecified impurities unless specifically identified and assigned its own limit.

The limits of detection (LOD) and quantification (LOQ) of the analytical methods used must be sufficiently sensitive to measure impurities at or below these specified thresholds. nih.gov Establishing these levels is crucial for process research and development to ensure that impurities can be controlled at acceptable levels during manufacturing. nih.gov

Quality by Design (QbD) Approaches for Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development and manufacturing. veeprho.comservice.gov.uk It aims to ensure final product quality by building understanding and control into the process from the outset. veeprho.comservice.gov.uk When applied to impurity control for atorvastatin, the QbD framework is instrumental in identifying and mitigating risks associated with the formation of substances like Impurity 16. veeprho.com

The process begins with defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs) of the drug substance, where the impurity profile is a key CQA. scirp.org A risk assessment is then performed to identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) that could impact these CQAs. For atorvastatin synthesis, this includes factors like the quality of starting materials, solvents, reaction temperature, and catalysts, all of which can influence the formation of process-related impurities and degradation products. veeprho.comscirp.org

Through the application of QbD, manufacturing process parameters are systematically studied using Design of Experiments (DoE) to understand their impact on the impurity profile. scirp.orgsysrevpharm.org This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

For atorvastatin, key process parameters that are optimized to mitigate impurity formation include:

Temperature Control: Suboptimal temperatures or prolonged heating during certain reaction steps can lead to the formation of degradation products.

Solvent and Reagent Control: The presence of residual solvents, such as methanol (B129727), can lead to the formation of ester impurities. Strict control over solvent levels is necessary to prevent these side reactions.

Catalyst Selection: The choice of catalyst, for example, using a sponge nickel catalyst instead of a palladium-based one for hydrogenation steps, can reduce the formation of certain byproducts.

pH Control: The stability of atorvastatin is pH-dependent. Maintaining the appropriate pH during synthesis and workup steps is crucial to prevent the formation of acid or base-catalyzed degradation products. emrespublisher.com

By optimizing these parameters, manufacturers can create a robust process that consistently minimizes the formation of impurities, including this compound, to levels well below regulatory thresholds.

The knowledge gained from QbD studies culminates in the development of a comprehensive control strategy. This strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. veeprho.comscirp.org It encompasses the entire manufacturing process, from raw material inputs to the final drug substance.

A control strategy for atorvastatin manufacturing includes:

Raw Material Specifications: Setting strict specifications for starting materials and reagents to limit the introduction of potential sources of impurities.

In-Process Controls (IPCs): Monitoring critical process parameters (CPPs) in real-time or at specific steps to ensure the process remains within its design space. This can include monitoring reaction completion and impurity levels at intermediate stages. veeprho.com

Final Product Testing: Implementing robust, validated analytical methods for release testing of the final atorvastatin drug substance. This ensures that all specified, unspecified, and total impurities, including Impurity 16, meet the acceptance criteria defined by pharmacopoeial monographs and regulatory guidelines. veeprho.com

Process Analytical Technology (PAT): Utilizing tools like in-line Raman spectroscopy to monitor processes such as crystallization in real-time, allowing for early detection and correction of deviations that could lead to impurity formation.

This multifaceted control strategy ensures that each batch of atorvastatin produced is of consistent quality and purity.

Stability Studies and Impurity Monitoring in Drug Substances and Products

Stability studies are a cornerstone of pharmaceutical development and quality control, providing critical information on how the quality of a drug substance or drug product varies over time under the influence of environmental factors. These studies are essential for determining shelf life and recommended storage conditions and for understanding the degradation pathways of the API, which can lead to the formation of impurities like this compound. researchgate.net

Forced degradation (or stress testing) is conducted to identify likely degradation products and demonstrate the specificity of analytical methods. scilit.com Atorvastatin is subjected to conditions more severe than accelerated storage, including acid and base hydrolysis, oxidation, heat, and photolysis. scilit.comnih.gov These studies reveal the intrinsic stability of the molecule and validate the stability-indicating power of the analytical procedures. researchgate.net

The following table summarizes typical findings from forced degradation studies on atorvastatin:

Stress ConditionObservationResulting Impurities
Acid Hydrolysis Significant degradation observed. scilit.comnih.govFormation of known impurities (e.g., Impurity H) and other degradation products. nih.govmjcce.org.mk
Base Hydrolysis Generally stable, with minimal degradation. emrespublisher.comLittle to no significant increase in impurities.
**Oxidation (e.g., H₂O₂) **Significant degradation observed. scilit.comnih.govmjcce.org.mkFormation of various oxidative degradation products, including an increase in Impurity D. mjcce.org.mk
Thermal Degradation Degradation observed at elevated temperatures. scilit.commjcce.org.mkIncrease in Impurity H, Impurity D, and several unspecified impurities. mjcce.org.mk
Photodegradation (UV Light) Degradation observed upon exposure to light. researchgate.netFormation of photolytic degradation products, with studies showing an increase of 0.05–0.10% for Impurity 16.

Regulatory Perspectives in Atorvastatin Impurity Science

Adherence to International Conference on Harmonization (ICH) Guidelines

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3 series of guidelines is particularly relevant to the control of impurities. biotech-spain.com These guidelines establish a scientific and risk-based approach to characterizing and controlling impurities in new drug substances and products. jpionline.orgpmda.go.jpich.org

For Atorvastatin (B1662188), which has a maximum daily dose of 80 mg (well below the 2 g/day threshold), the qualification threshold for impurities is 0.15%. researchgate.netwaters.comwaters.com This means that any degradation product, such as Atorvastatin Impurity 16, that is present at a level above 0.15% must be structurally identified and qualified, which involves gathering and evaluating data to establish its biological safety. ich.org

Key ICH guidelines applicable to the management of impurities like this compound include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline directs the control of impurities arising during the manufacturing process of the API. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products that form during the manufacturing and storage of the final drug product. pmda.go.jpeuropa.eu As this compound is known to be a degradation product, this guideline is directly applicable. It requires stability studies to identify and monitor such impurities over the product's shelf life. pmda.go.jp

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for identifying, categorizing, and controlling mutagenic impurities to limit potential carcinogenic risk. jpionline.org Any new impurity, including this compound, would need to be assessed for its mutagenic potential according to these standards.

ICH GuidelineTitleRelevance to this compound
ICH Q3A(R2)Impurities in New Drug SubstancesSets thresholds for reporting, identification, and qualification of impurities in the Atorvastatin API. ich.org
ICH Q3B(R2)Impurities in New Drug ProductsGoverns the control of degradation products like Impurity 16 that form during the product's lifecycle. pmda.go.jpeuropa.eu The qualification threshold is 0.15% for Atorvastatin products. waters.comwaters.com
ICH Q3D(R2)Guideline for Elemental ImpuritiesEnsures control of elemental impurities that could be introduced from synthesis catalysts or manufacturing equipment. geneesmiddeleninformatiebank.nl
ICH M7Mutagenic ImpuritiesRequires evaluation of Impurity 16 for potential DNA reactivity to ensure patient safety. jpionline.org

Compliance with Pharmacopoeial Monographs (e.g., European Pharmacopoeia, USP)

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official standards for drug quality. Their monographs for Atorvastatin Calcium list specified, identified impurities and set acceptance criteria for both these and any unspecified impurities. mdpi.com

The European Pharmacopoeia monograph for Atorvastatin, for instance, specifies limits for several named impurities (such as Impurities A, B, C, and D) and provides a general limit for any other unspecified impurity. researchgate.netmdpi.com this compound is not listed as a specified impurity in the primary pharmacopoeial methods, meaning it would be controlled under the "unspecified impurities" or "other impurities" category. mdpi.com The typical limit for an unspecified impurity in the active substance is not more than 0.10%. waters.commdpi.com

Impurity Type (European Pharmacopoeia)Acceptance Criterion (Limit)Relevance to this compound
Impurity A≤ 0.3% mdpi.comA specified and named impurity, distinct from Impurity 16.
Impurity B≤ 0.3% mdpi.comA specified and named impurity, distinct from Impurity 16.
Impurity C≤ 0.15% mdpi.comA specified and named impurity, distinct from Impurity 16.
Impurity D≤ 0.15% mdpi.comA specified and named impurity, distinct from Impurity 16.
Any Other Unspecified Impurity≤ 0.10% waters.commdpi.comAs a non-specified impurity, this compound would be controlled under this limit in the API.

Pharmacopoeial monographs also prescribe the official analytical procedures, often High-Performance Liquid Chromatography (HPLC) methods, to be used for impurity profiling. mdpi.com These methods are designed to separate and quantify the specified impurities from the main API peak. Any new method developed for the determination of Atorvastatin and its impurities, including Impurity 16, must demonstrate that it is specific, stable, and at least equivalent to the official pharmacopoeial method in its ability to control the quality of the substance. nih.gov

Role of Reference Materials in Regulatory Submissions

Reference materials are highly purified compounds that are essential for the accurate identification and quantification of impurities in pharmaceutical products. For regulatory submissions, such as an Abbreviated New Drug Application (ANDA) for a generic drug, the use of well-characterized reference standards for impurities is a mandatory requirement. cleanchemlab.comvenkatasailifesciences.com

A reference standard for this compound serves several critical functions in a regulatory context:

Analytical Method Development and Validation: The reference material is used to develop and validate analytical methods, ensuring the method can accurately detect and quantify Impurity 16 at the required levels. cleanchemlab.comvsquarelifescience.com

Quality Control (QC): In routine QC testing of commercial batches, the reference standard is used as a benchmark to confirm the identity and concentration of the impurity, ensuring it remains within the specified limits. cleanchemlab.com

Stability Studies: During stability testing, the reference material helps in monitoring the potential increase of Impurity 16 over time, which is crucial for determining the product's shelf life. venkatasailifesciences.com

Regulatory Compliance: Submissions to regulatory agencies like the FDA must include data demonstrating control over all potential impurities. The use of a certified reference standard, accompanied by a comprehensive Certificate of Analysis (COA), provides assurance of the identity and purity of the material used in testing, thereby ensuring the reliability of the submitted data. cleanchemlab.comvenkatasailifesciences.com

While pharmacopoeias like the BP and EP provide official reference standards for the specified impurities of Atorvastatin, highly characterized reference materials for non-pharmacopoeial impurities like Impurity 16 are typically sourced from specialized suppliers who provide the necessary documentation for regulatory filings. venkatasailifesciences.comedqm.eusigmaaldrich.com

Q & A

Q. What factors must be considered when transferring an Impurity 16 quantification method from HPLC to UPLC platforms?

  • Methodology :
  • Adjust column dimensions (e.g., 100 mm × 2.1 mm, 1.7 µm) and flow rates (0.4 mL/min) to maintain resolution. Revalidate gradient timings and ensure detector compatibility (e.g., UV cell pathlength adjustment). Use statistical equivalence testing (e.g., 90% confidence intervals) to confirm method parity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.